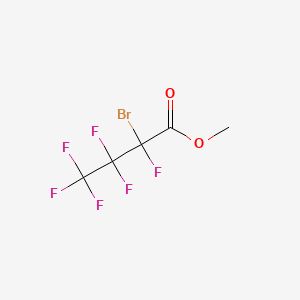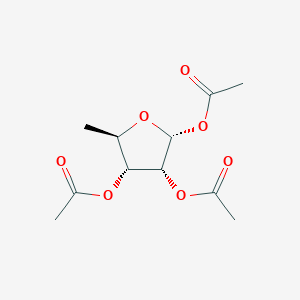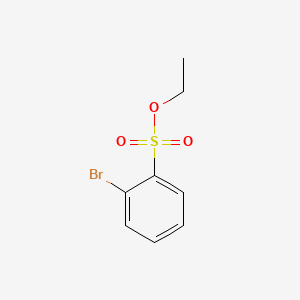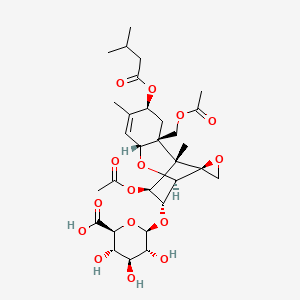
Acid Red 362
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 362 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing fibers such as wool, silk, and nylon. The compound is known for its brilliant red color and excellent dyeing properties, making it a popular choice for various industrial applications .
Méthodes De Préparation
The synthesis of Acid Red 362 involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Acid Red 362 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acid Red 362 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, cosmetics, and other products .
Mécanisme D'action
The mechanism of action of Acid Red 362 involves its interaction with specific molecular targets, leading to the desired effects. In the case of dyeing, the compound forms ionic bonds with the fibers, resulting in strong and stable coloration. The molecular pathways involved in its action depend on the specific application and the nature of the target material .
Comparaison Avec Des Composés Similaires
Acid Red 362 can be compared with other similar compounds, such as:
Acid Red 88: Another acid dye with similar dyeing properties but different chemical structure.
Disperse Red 362: A disperse dye used for dyeing synthetic fibers like polyester.
Acid Red 1: A dye with similar applications but different chemical composition.
The uniqueness of this compound lies in its specific chemical structure, which imparts excellent dyeing properties and stability under various conditions .
Propriétés
Formule moléculaire |
C36H30I2NiP2 |
|---|---|
Poids moléculaire |
837.1 g/mol |
Nom IUPAC |
nickel(2+);triphenylphosphane;diiodide |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)






![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)

